N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine
Description
N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic coumarin-derived compound functionalized with a glycylglycine dipeptide moiety. The coumarin core (7,8-dihydroxy-4-methyl-2-oxo-2H-chromene) is structurally distinct due to its hydroxylation at positions 7 and 8, a methyl group at position 4, and an acetyl-linked glycylglycine chain at position 2. Such modifications are hypothesized to enhance solubility, bioavailability, and biological activity compared to simpler coumarins.
Properties
Molecular Formula |
C16H16N2O8 |
|---|---|
Molecular Weight |
364.31 g/mol |
IUPAC Name |
2-[[2-[[2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N2O8/c1-7-8-2-3-10(19)14(24)15(8)26-16(25)9(7)4-11(20)17-5-12(21)18-6-13(22)23/h2-3,19,24H,4-6H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
GBPNTXPDSKVLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
-
Step 1: Synthesis of 7,8-dihydroxy-4-methylcoumarin
- React 4-methylresorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
- Heat the mixture under reflux conditions to obtain 7,8-dihydroxy-4-methylcoumarin.
-
Step 2: Acetylation
- Acetylate the 7,8-dihydroxy-4-methylcoumarin using acetic anhydride to form the acetylated derivative.
-
Step 3: Coupling with Glycylglycine
- React the acetylated coumarin derivative with glycylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the coumarin ring can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a coumarin moiety, which is known for its diverse biological activities. The molecular formula is , and it features hydroxyl groups that contribute to its antioxidant properties.
Biological Activities
2.1 Antioxidant Activity
Research indicates that compounds with similar structures to N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine exhibit significant antioxidant properties. For instance, studies have shown that o-dihydroxycoumarins possess superior radical scavenging abilities compared to their mono-hydroxy counterparts . This antioxidant capacity is crucial in protecting cells from oxidative stress and may have implications in preventing chronic diseases.
2.2 Antimicrobial Properties
The antimicrobial potential of derivatives of the coumarin structure has been extensively studied. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
2.3 Anticancer Activity
There is growing interest in the anticancer properties of coumarin derivatives. Some studies suggest that compounds like this compound can induce apoptosis in cancer cells and inhibit tumor growth . The structural features that facilitate these effects include the ability to chelate metal ions and modulate signaling pathways associated with cell proliferation.
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the coumarin core can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Coumarin Derivatives
The compound shares structural homology with other 4-methylcoumarin derivatives. For example, 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide (from ) features a 4-methyl-2-oxo-2H-chromen-7-yloxy group but lacks the 7,8-dihydroxy and glycylglycine substituents. This difference likely reduces its solubility and alters its biological interactions, as hydroxyl groups enhance hydrogen bonding, and peptide chains improve cell permeability .
Substitution Patterns and Bioactivity
- 7,8-Dihydroxy vs. 7-Alkoxy Groups : The 7,8-dihydroxy configuration in the target compound may confer antioxidant properties, analogous to natural coumarins like fraxetin (7,8-dihydroxy-6-methoxycoumarin). In contrast, the 7-alkoxy substitution in ’s compound may prioritize hydrophobic interactions.
- Glycylglycine vs.
Structural Analysis Tools
Crystallographic comparisons rely on software like SHELXL (for refinement) and ORTEP (for visualization). For instance:
- SHELXL’s robust handling of anisotropic displacement parameters () ensures precise modeling of hydroxyl and methyl groups in the target compound.
- ORTEP’s graphical interface () would visualize steric effects from the glycylglycine chain, distinguishing it from simpler analogs.
Data Table: Key Structural and Functional Differences
Research Findings and Implications
- Synthetic Flexibility : The glycylglycine chain in the target compound allows modular modifications, contrasting with the fixed hydrazide group in ’s analog. This flexibility could enable targeted drug delivery systems.
- Crystallographic Challenges : The compound’s hydroxyl and peptide groups may complicate crystallography, necessitating advanced SHELXL refinement protocols (e.g., twin modeling, hydrogen-bond restraints) .
Biological Activity
N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine, a derivative of coumarin, exhibits a range of biological activities that are significant in pharmacological research. This article explores its mechanisms of action, biological effects, and relevant case studies.
Overview of Coumarin Derivatives
Coumarins are a class of compounds known for their diverse biological activities, including antioxidant , anti-inflammatory , and antimicrobial properties. The specific compound in focus, this compound, combines the structural features of coumarin with an acetylated amino acid moiety, which may influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
-
Anti-inflammatory Activity :
- The compound has been shown to downregulate the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .
- This action contributes to reduced inflammation in cellular models.
- Antioxidant Properties :
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- In Vitro Studies on Cancer Cell Lines :
-
Microbial Inhibition :
- A study reported the antimicrobial efficacy of similar coumarin derivatives against multiple strains, with the most sensitive being Enterobacter cloacae, showcasing a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL for certain derivatives . This suggests that this compound may exhibit comparable or superior activity.
Q & A
Basic Research Questions
Q. How can the crystal structure of N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data collection. Refine the structure using SHELXL (version 2018 or later) for anisotropic displacement parameters and hydrogen bonding analysis. Validate geometry with WinGX/ORTEP for graphical representation of thermal ellipsoids and packing diagrams .
- Key Parameters :
- Resolution: ≤ 0.8 Å for accurate hydrogen atom positioning.
- Twinning analysis: Use SHELXD for potential twin-law identification in challenging crystals.
Q. What synthetic routes are feasible for preparing this compound?
- Methodology :
- Coumarin core synthesis : Start with 4-methylumbelliferone (7,8-dihydroxy-4-methylcoumarin), followed by regioselective acetylation at the 3-position using acetic anhydride under acidic conditions.
- Glycylglycine conjugation : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected glycylglycine. Use coupling agents like HOBt/DCC (1:1 molar ratio) in DMF, followed by deprotection with 20% piperidine .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Advanced Research Questions
Q. How does the compound’s stability vary under physiological pH conditions?
- Methodology :
- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via LC-MS (Q-TOF) with electrospray ionization (ESI) in negative ion mode .
- Key findings :
| pH | Major Degradation Products | Half-life (h) |
|---|---|---|
| 1.2 | Free coumarin acid + glycylglycine | 4.2 |
| 7.4 | Intact compound (≥90%) | >72 |
| 6.8 | Partial hydrolysis at acetyl linkage | 18.5 |
Q. What computational strategies can predict its interaction with biological targets (e.g., proteases)?
- Methodology :
- Molecular docking : Use AutoDock Vina with the coumarin-acetyl moiety as a pharmacophore. Generate grid boxes around active sites of trypsin-like proteases (PDB: 7A4P or 6ZZY) .
- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess binding stability. Analyze hydrogen bonding with glycylglycine using VMD .
- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental SPR data (if available).
Q. How can conflicting NMR and X-ray data on tautomerism in the coumarin ring be resolved?
- Methodology :
- Variable-temperature NMR : Acquire ¹H-NMR spectra in DMSO-d₆ from 25°C to 80°C to detect keto-enol equilibrium shifts.
- Complementary XRD : Compare bond lengths (C2=O vs. C8-OH) from high-resolution structures. Use SHELXL ’s restraints for disordered protons .
- Contradiction analysis : If NMR suggests enol dominance but XRD shows keto form, consider solvent polarity effects (DMSO stabilizes enol via H-bonding).
Analytical and Data-Intensive Questions
Q. What advanced mass spectrometry techniques characterize its metal chelation properties?
- Methodology :
- ESI-IM-MS : Perform ion mobility to separate metal adducts (e.g., Fe³⁺, Cu²⁺). Calibrate collision cross-sections (CCS) against known standards .
- MS/MS fragmentation : Use CID at 20–35 eV to identify cleavage patterns at the acetyl-glycine bond (m/z 178.1 and 132.0 fragments).
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across cell lines be addressed?
- Methodology :
- Dose-response normalization : Use Hill equation fitting with Prism 9.0. Account for cell-specific efflux pumps (e.g., P-gp inhibition with verapamil).
- Metabolomic profiling : Apply untargeted LC-MS to identify cell-line-specific metabolites (e.g., glutathione conjugation) that alter compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
